![molecular formula C18H19ClN2O3S B2926267 N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 941956-67-8](/img/structure/B2926267.png)
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel o-aminobenzamide based HDAC inhibitors were designed and synthesized . The synthesis involved the reaction of Methyl 4-(bromomethyl) benzoate with tert-butyl pi-perazine-1-carboxylate . Another method involved the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Structural and Synthetic Insights
Structural Characteristics : Studies on similar compounds have shown that the structural features, including extensive intramolecular hydrogen bonds and stabilization mechanisms, play a crucial role in the compounds' properties and reactivities. For example, research on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives highlighted the impact of chlorine substitution and intramolecular interactions on molecular stability and dimer formation (W. Siddiqui et al., 2008).
Synthetic Routes : Innovative synthetic approaches have been explored for structurally related benzothiazine and benzamide derivatives. For instance, the development of new fluoro/trifluoromethyl-substituted acylthiourea derivatives, based on a similar structural scaffold, demonstrated promising activity against microbial cells. These compounds were synthesized and characterized through methods such as IR, NMR spectroscopy, and elemental analysis, showcasing the versatility and potential of such frameworks for generating biologically active molecules (Carmen Limban et al., 2020).
Potential Pharmacological Applications
Anticancer Activity : Derivatives of structurally related benzamides have been designed, synthesized, and evaluated for their anticancer activities. Notably, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, indicating the potential therapeutic applications of such compounds in oncology (B. Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties : Research into new derivatives featuring the benzamide core has uncovered compounds with promising antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents based on the benzamide structure, which could be effective against a range of pathogenic microorganisms (Carmen Limban et al., 2020).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBAAUXQSBMYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)
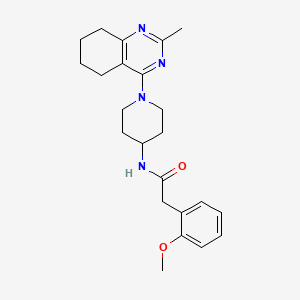
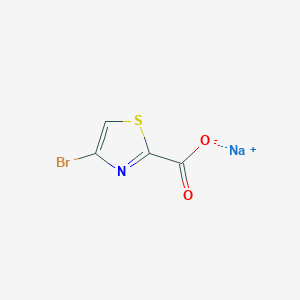
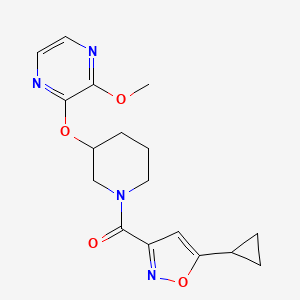
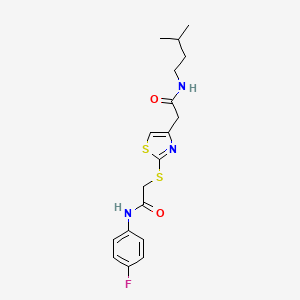
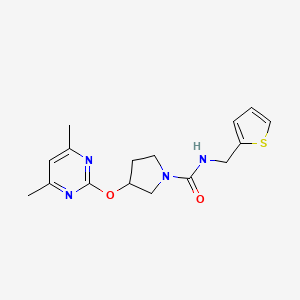
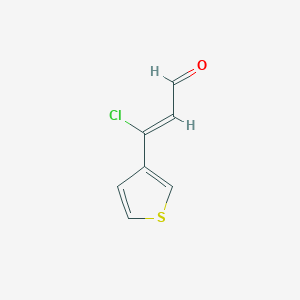
![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)
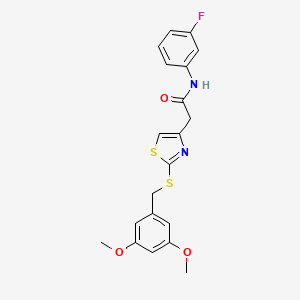
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)